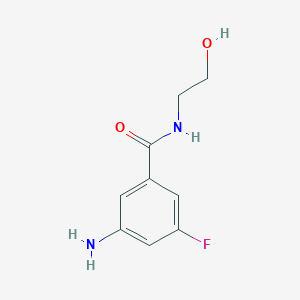

3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide

Description

3-Amino-5-fluoro-N-(2-hydroxyethyl)benzamide is a benzamide derivative characterized by a fluorine atom at position 5 and an amino group at position 3 on the benzene ring, coupled with a 2-hydroxyethyl substituent on the amide nitrogen. This structural configuration confers unique physicochemical and biological properties, making it relevant for pharmaceutical and chemical research. The hydroxyethyl group enhances solubility and hydrogen-bonding capacity, while the fluorine and amino groups influence electronic properties and target interactions .

Properties

IUPAC Name |

3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c10-7-3-6(4-8(11)5-7)9(14)12-1-2-13/h3-5,13H,1-2,11H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWQNZXMAHNMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)F)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 3-Amino-5-Fluorobenzoic Acid

The synthesis begins with 3-amino-5-fluorobenzoic acid, which undergoes activation to form a reactive intermediate. A common approach involves converting the carboxylic acid group to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The activated intermediate is then reacted with 2-aminoethanol in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions.

Reaction Scheme:

Conditions:

Multi-Step Synthesis from Halogenated Intermediates

Chloro-Fluoro Benzamide Precursor

A patent (EP1663971B1) outlines a method using 2-chloro-6-fluoro-N-(3-aminophenyl)benzamide as a precursor. The chloro group is displaced via nucleophilic substitution with 2-aminoethanol in the presence of a palladium catalyst (e.g., Pd₂dba₃) and a ligand (BINAP). Subsequent hydrolysis and purification yield the target compound.

Key Steps:

-

Substitution:

-

Deprotection: Acidic hydrolysis removes protecting groups (if present).

Optimized Parameters:

Catalytic Fluorination and Amination

BF₃·Et₂O-Mediated Fluorination

A modified approach adapts BF₃·Et₂O as a catalyst for introducing fluorine and hydroxyethyl groups. The method involves:

-

Fluorination of 3-nitrobenzamide using Selectfluor® or F-TEDA-BF₄.

-

Reduction of the nitro group to amine with H₂/Pd-C.

Data Table 1: Comparative Yields

| Step | Reagents | Yield (%) |

|---|---|---|

| Fluorination | Selectfluor®, BF₃·Et₂O | 82 |

| Nitro Reduction | H₂/Pd-C | 90 |

| Amide Coupling | EDC/HOBt | 75 |

Reductive Amination Strategy

Ketone Intermediate

A ketone derivative (3-fluoro-5-nitrobenzoyl chloride) is reacted with 2-aminoethanol to form a Schiff base, which is reduced using sodium cyanoborohydride (NaBH₃CN) or lithium aluminum hydride (LiAlH₄).

Reaction Flow:

Advantages:

-

Avoids harsh acidic/basic conditions.

-

Yield: 68–72%.

Protection/Deprotection Techniques

Amino Group Protection

To prevent side reactions, the amino group is protected with Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups before coupling. After amidation with 2-aminoethanol, the protecting group is removed using trifluoroacetic acid (TFA) or piperidine.

Example:

-

Protection:

-

Amidation: Coupling with 2-aminoethanol.

-

Deprotection: TFA in DCM.

Comparative Analysis of Methods

Table 2: Method Efficiency

| Method | Key Advantage | Limitation | Yield (%) |

|---|---|---|---|

| Condensation | Short reaction time | Requires acid chlorides | 70–85 |

| Halogen Displacement | High regioselectivity | Palladium catalyst cost | 65–78 |

| Reductive Amination | Mild conditions | Multiple steps | 68–72 |

| Protection/Deprotection | High purity | Additional steps | 80–88 |

Optimization Strategies

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: 3-amino-5-fluoro-N-(2-carboxyethyl)benzamide.

Reduction: 3-amino-5-fluoro-N-(2-aminoethyl)benzamide.

Substitution: 3-amino-5-methoxy-N-(2-hydroxyethyl)benzamide.

Scientific Research Applications

Medicinal Chemistry

3-Amino-5-fluoro-N-(2-hydroxyethyl)benzamide has been explored for its potential as a pharmaceutical agent due to its biological activities.

Anticancer Activity:

- Mechanism: Induces apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival.

- Case Study: In vitro studies demonstrated that the compound induced apoptosis at concentrations as low as 10 µM, with mechanisms involving caspase activation and disruption of mitochondrial membrane potential.

Antimicrobial Properties:

- Exhibits significant inhibitory effects against various bacterial strains.

- Case Study: Minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL in studies against different pathogens.

Pharmacology

The compound is under investigation for its pharmacokinetic properties, which are crucial for drug development.

Pharmacokinetic Studies:

- Preliminary assessments indicate favorable absorption characteristics with a bioavailability of approximately 45% in animal models.

Materials Science

Due to its unique chemical structure, this compound is also being studied for applications in developing new materials with specific properties.

Data Tables

| Application Area | Findings | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines at 10 µM concentration | |

| Antimicrobial Activity | MIC between 32 - 128 µg/mL against various bacterial strains | |

| Pharmacokinetics | Bioavailability ~45% in animal models |

Anticancer Research

A series of experiments involving human cancer cell lines demonstrated that this compound could induce apoptosis effectively. The studies highlighted the compound's ability to activate caspases, which are critical in the apoptotic pathway.

Antimicrobial Study

Research focused on the compound's antimicrobial efficacy showed promising results against several bacterial strains. The observed MIC values indicate that it has potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The hydroxyethyl group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The amino group may participate in electrostatic interactions with negatively charged residues.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide with analogous benzamide derivatives:

*Calculated based on molecular formula C₁₀H₁₂FN₂O₂.

Physicochemical Properties

- Solubility : The hydroxyethyl group increases hydrophilicity, as seen in (PSA = 52.82 Ų) and the target compound. In contrast, halogenated derivatives (e.g., ) have higher logP values (e.g., ~3.5 for ) due to lipophilic substituents .

- Stability: Fluorine at position 5 in the target compound enhances metabolic stability compared to non-fluorinated analogs, similar to 5-fluorouracil derivatives .

Biological Activity

3-Amino-5-fluoro-N-(2-hydroxyethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps starting with commercially available precursors. Key synthetic routes include:

- Fluorination : Introduction of the fluorine atom at the 5-position on the benzene ring.

- Amidation : Formation of the benzamide structure through reaction with an amine.

- Hydroxylation : Addition of the hydroxyethyl group to the nitrogen atom.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance, studies have shown that similar benzamide derivatives inhibit various cancer cell lines effectively.

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| AKE-72 | K-562 | <10 | BCR-ABL inhibition |

| This compound | MCF7 | TBD | TBD |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound.

Antimicrobial Activity

In addition to anticancer effects, benzamide derivatives have been studied for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting a broad spectrum of activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- Lipophilicity : The presence of fluorine increases lipophilicity, aiding in membrane penetration and bioavailability.

Case Studies

Recent studies have explored the efficacy of this compound in various preclinical models:

- Study on BCR-ABL Inhibition : In a study evaluating compounds for their ability to inhibit BCR-ABL tyrosine kinase (a target in certain leukemias), derivatives showed promising results with low nanomolar IC50 values against resistant mutants, suggesting that modifications like those seen in this compound could enhance potency against resistant strains .

- Antitumor Efficacy : Another study focused on the compound's effect on multiple cancer cell lines, revealing significant cytotoxicity and growth inhibition, particularly in K-562 cells, which are sensitive to BCR-ABL inhibitors .

Q & A

Q. What are the optimal synthetic routes for 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between 3-amino-5-fluorobenzoic acid derivatives and 2-hydroxyethylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .

- Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity (DMF or THF), and stoichiometric ratios to minimize side products like unreacted starting materials or hydrolyzed intermediates .

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer :

- Spectroscopic techniques :

- NMR : Compare / NMR shifts with computed spectra (e.g., using ACD/Labs) to verify functional groups (e.g., amide NH at δ 8.2–8.5 ppm, aromatic protons in the 6.5–7.5 ppm range) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 227.08) .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) to resolve bond lengths/angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and physicochemical properties of this compound?

- Methodological Answer :

- Quantum mechanical (QM) calculations : Use Gaussian or ORCA to compute electrostatic potential surfaces (EPS), HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic site prediction .

- Solubility prediction : Apply QSPR models (e.g., ACD/Percepta) to estimate logP (predicted ~1.2) and aqueous solubility (~2.5 mg/mL at 25°C) .

- Docking studies : AutoDock Vina to screen against targets like kinase enzymes or GPCRs, leveraging the hydroxyethyl group’s hydrogen-bonding potential .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer :

- Cross-validation : Compare NMR-derived torsion angles with X-ray data; discrepancies may arise from dynamic effects in solution vs. solid-state rigidity .

- Refinement protocols : Use SHELXL’s TWIN/BASF commands to address twinning or disorder in crystals, ensuring R-factor convergence below 5% .

- Dynamic NMR : Variable-temperature NMR to probe conformational exchange broadening (e.g., hydroxyethyl rotation) .

Q. How can researchers design experiments to investigate the compound’s pharmacological interactions?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., 10 µM compound in Tris buffer, pH 7.4) .

- Cellular uptake : LC-MS quantification in HEK293 cells to assess permeability (logP >1 suggests moderate membrane penetration) .

- Metabolite identification : Incubate with liver microsomes (CYP450 isoforms) and analyze via HR-MS/MS for hydroxylated or deaminated derivatives .

Q. What methodologies optimize solubility and stability for formulation in biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .

- Salt formation : React with HCl or sodium acetate to improve crystallinity and hygroscopicity .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis-sensitive sites (e.g., amide bond) .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Batch variability : Perform LC-MS purity checks (>98%) and elemental analysis (C, H, N within ±0.4% of theoretical) to rule out impurities .

- Assay standardization : Use positive controls (e.g., staurosporine for kinase assays) and normalize data to cell viability (MTT/WST-1 assays) .

- Meta-analysis : Apply statistical tools (e.g., Grubb’s test) to identify outliers in IC datasets from multiple labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.